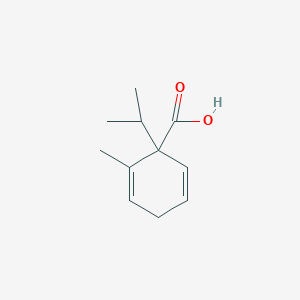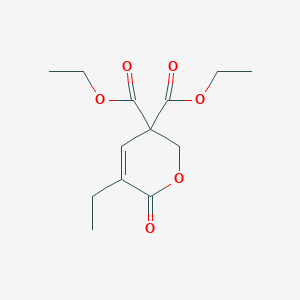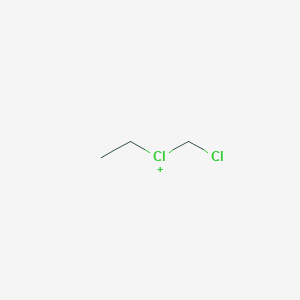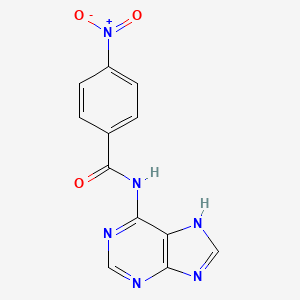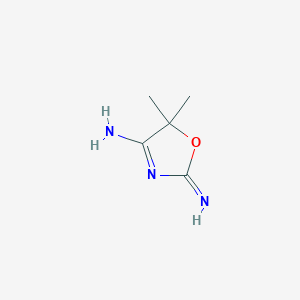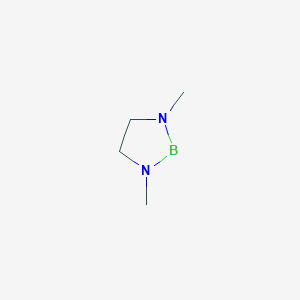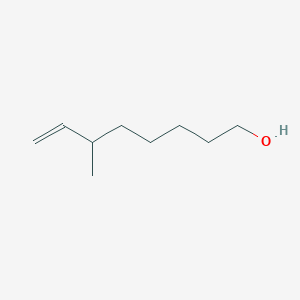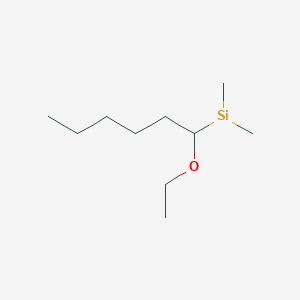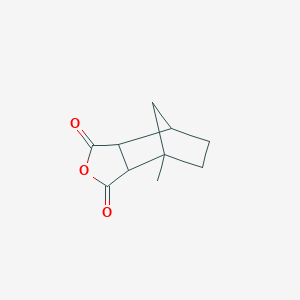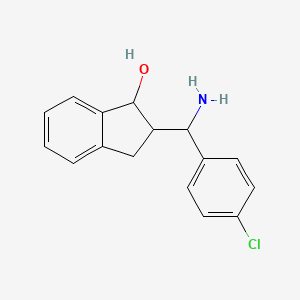
2-(alpha-Amino-p-chlorobenzyl)-1-indanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(alpha-Amino-p-chlorobenzyl)-1-indanol is a synthetic organic compound that belongs to the class of indanols. These compounds are characterized by the presence of an indane ring system with various functional groups attached. The specific structure of this compound includes an amino group and a chlorobenzyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Amino-p-chlorobenzyl)-1-indanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and p-chlorobenzylamine.
Formation of Intermediate: The indanone is reacted with p-chlorobenzylamine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(alpha-Amino-p-chlorobenzyl)-1-indanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The amino and chlorobenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: The compound may be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(alpha-Amino-p-chlorobenzyl)-1-indanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
相似化合物的比较
Similar Compounds
2-(alpha-Amino-p-methylbenzyl)-1-indanol: Similar structure with a methyl group instead of a chlorine atom.
2-(alpha-Amino-p-fluorobenzyl)-1-indanol: Similar structure with a fluorine atom instead of a chlorine atom.
2-(alpha-Amino-p-bromobenzyl)-1-indanol: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorobenzyl group in 2-(alpha-Amino-p-chlorobenzyl)-1-indanol may impart unique chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.
属性
CAS 编号 |
27250-24-4 |
|---|---|
分子式 |
C16H16ClNO |
分子量 |
273.75 g/mol |
IUPAC 名称 |
2-[amino-(4-chlorophenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H16ClNO/c17-12-7-5-10(6-8-12)15(18)14-9-11-3-1-2-4-13(11)16(14)19/h1-8,14-16,19H,9,18H2 |
InChI 键 |
WCKAGTONKQFNQE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C2=CC=CC=C21)O)C(C3=CC=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


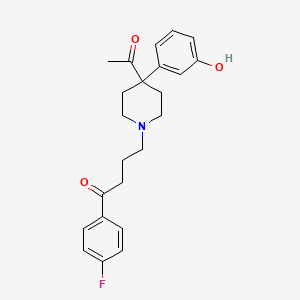
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
